2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid

Catalog No.
S783900
CAS No.
162096-54-0
M.F
C14H16O3
M. Wt
232.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropano...

CAS Number

162096-54-0

Product Name

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid

IUPAC Name

2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

InChI

InChI=1S/C14H16O3/c1-14(2,13(16)17)11-7-5-10(6-8-11)12(15)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,17)

InChI Key

LOWWEULESZKQRF-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)O

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₁₄H₁₆O₃ and a molecular weight of approximately 232.27 grams per mole. This compound features a cyclopropanecarbonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoic acid moiety. The structure consists of a central carbon atom bonded to a cyclopropanecarbonyl group and a phenyl group, along with a carboxylic acid functional group, contributing to its acidic properties. The compound is typically presented as a solid, with its appearance ranging from pale yellow to pale beige .

The chemical behavior of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid can be influenced by its functional groups. Some notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in various applications such as solvents and fragrances.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, potentially leading to the formation of simpler compounds.
  • Nucleophilic Substitution: The cyclopropanecarbonyl moiety can undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.

These reactions are fundamental in synthetic organic chemistry and can be utilized for further modifications of the compound.

  • Anti-inflammatory effects: Compounds containing carboxylic acids can exhibit anti-inflammatory properties, making them candidates for therapeutic applications.
  • Antimicrobial activity: Similar compounds have been shown to possess antimicrobial properties, indicating potential uses in treating infections.

Further studies are necessary to elucidate the specific biological effects of this compound.

Several synthetic routes have been proposed for the preparation of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid:

  • Direct Synthesis: One method involves the reaction of cyclopropanecarbonyl chloride with 4-aminobenzenemethanol followed by carboxylation.
  • Multi-step Synthesis: Another approach may involve starting from commercially available precursors where cyclopropane derivatives are synthesized first and then functionalized through various organic transformations.
  • Catalytic Methods: Utilizing catalysts to facilitate reactions involving the formation of the cyclopropanecarbonyl moiety may also be explored.

The choice of method depends on factors such as yield, cost, and availability of starting materials.

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could be developed into pharmaceuticals targeting inflammation or infection.
  • Chemical Intermediates: It may serve as an intermediate in the synthesis of more complex organic molecules.
  • Research: Used in laboratories for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid could focus on:

  • Protein Binding: Analyzing how this compound interacts with proteins could provide insights into its potential therapeutic effects.
  • Receptor Activity: Investigating any receptor interactions may reveal its mechanism of action if it exhibits biological activity.

Such studies are crucial for understanding how this compound can be utilized effectively in medicinal applications.

Several compounds share structural similarities with 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoateC₁₅H₁₈O₃Ester derivative; used in flavoring and fragrance industries
4-(Cyclopropanecarbonyl)benzoic acidC₁₁H₁₂O₂Simpler structure; potential use in polymer chemistry
2-Methylpropanoic acidC₄H₈O₂Commonly known as isobutyric acid; significant industrial applications

The uniqueness of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds. Further research is needed to explore these differences and their implications for applications in pharmaceuticals and other fields.

XLogP3

2.5

Wikipedia

4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid

Dates

Modify: 2023-08-15

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